Exclusive Catalytic Efficacy in Transfer Hydrocyanation: (C₆F₅)₂BCl vs. B(C₆F₅)₃ and BF₃·OEt₂
In a direct comparative study of boron Lewis acids for the transfer hydrocyanation of substituted styrenes, (C₆F₅)₂BCl was shown to be an effective catalyst, whereas the commonly employed alternatives B(C₆F₅)₃ and BF₃·OEt₂ were completely ineffective under identical conditions [1]. The study also confirmed that BCl₃ is an effective catalyst for this transformation.
| Evidence Dimension | Catalytic Activity (Effectiveness) |
|---|---|
| Target Compound Data | Effective (catalytic amounts) |
| Comparator Or Baseline | B(C₆F₅)₃: Ineffective; BF₃·OEt₂: Ineffective |
| Quantified Difference | Binary (Effective vs. Ineffective) |
| Conditions | Transfer hydrocyanation of α- and α,β-substituted styrenes using a cyclohexa-1,4-diene-based HCN surrogate. |
Why This Matters
This demonstrates that (C₆F₅)₂BCl is not merely a 'weaker' version of B(C₆F₅)₃ but possesses a unique reactivity profile essential for certain catalytic cycles, making it an irreplaceable reagent for this specific transformation.
- [1] Orecchia, P.; Yuan, W.; Oestreich, M. Transfer Hydrocyanation of α- and α,β-Substituted Styrenes Catalyzed by Boron Lewis Acids. Angew. Chem. Int. Ed. 2019, 58 (11), 3579-3583. View Source
